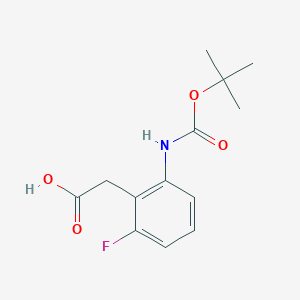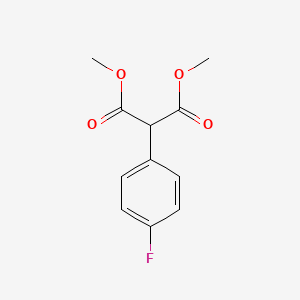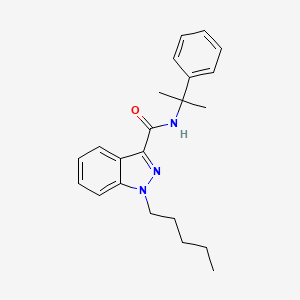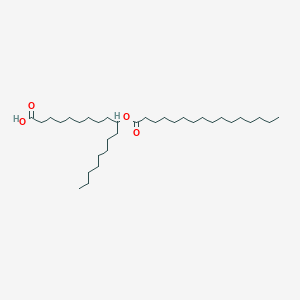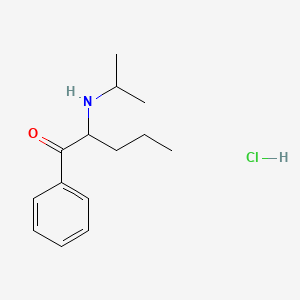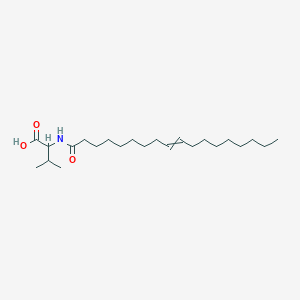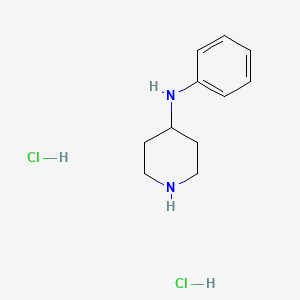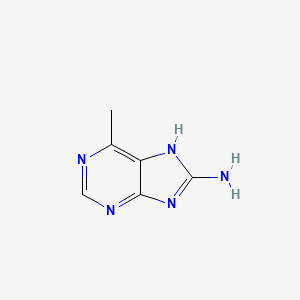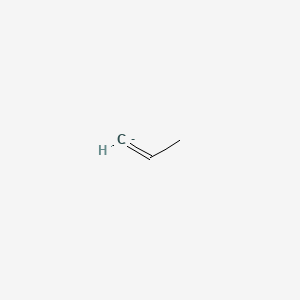
prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless gas with a faint petroleum-like odor and is the second simplest member of the alkene class of hydrocarbons . Prop-1-ene is a product of combustion from forest fires, cigarette smoke, and motor vehicle and aircraft exhaust . It was discovered in 1850 by A. W. von Hoffman’s student Captain John Williams Reynolds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-1-ene can be synthesized through various methods. One common method involves the steam cracking of propane, which yields a mixture of ethylene, propylene, methane, hydrogen gas, and other related compounds . The yield of propylene is about 15% . Another method involves the olefin conversion technology, where propylene is interconverted with ethylene and 2-butenes using rhenium and molybdenum catalysts .
Industrial Production Methods
In industrial settings, this compound is primarily produced through steam cracking of propane and naphtha . The hydrocarbon mixtures obtained from cracking and other refining processes are separated by fractional distillation to obtain refinery-grade propene, which is about 50 to 70% pure . In the United States, shale gas is a major source of propane used in this process .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-1-ene undergoes various types of chemical reactions, including:
Polymerization: This compound can be polymerized to form polypropylene, a widely used plastic.
Oxidation: It can be oxidized to form propylene oxide, a precursor to polyurethane plastics.
Halogenation and Hydrohalogenation: This compound reacts with halogens and hydrogen halides to form halogenated compounds.
Alkylation: It can undergo alkylation reactions to form higher alkanes.
Hydration: This compound can be hydrated to form isopropanol.
Oligomerization: It can be oligomerized to form higher olefins.
Hydroformylation: This compound can undergo hydroformylation to form butyraldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (chlorine, bromine), hydrogen halides (HBr, HCl), and various catalysts such as rhenium and molybdenum . The conditions for these reactions vary, with some requiring high temperatures and pressures, while others occur at room temperature .
Major Products
The major products formed from these reactions include polypropylene, propylene oxide, halogenated propanes, isopropanol, higher alkanes, higher olefins, and butyraldehyde .
Applications De Recherche Scientifique
Prop-1-ene has numerous scientific research applications, including:
Chemistry: It is used as a monomer in the production of polypropylene and other polymers.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor to various medicinal compounds.
Industry: This compound is used in the production of plastics, solvents, and other industrial chemicals.
Mécanisme D'action
The mechanism by which prop-1-ene exerts its effects involves various molecular targets and pathways. For example, in the epoxidation reaction with peracids, this compound undergoes a transformation involving the breaking and forming of bonds, which can be depicted using curly arrows . In lithium-ion batteries, this compound-1,3-sultone forms a solid-electrolyte interphase (SEI) film through reductive decomposition, involving the breaking of O-C, S-C, and S-O bonds .
Comparaison Avec Des Composés Similaires
Prop-1-ene can be compared with other similar compounds such as:
Ethylene (C2H4): A simpler alkene with two carbon atoms and one double bond.
Propane (C3H8): A saturated hydrocarbon with three carbon atoms and single bonds.
Propyne (C3H4): An alkyne with three carbon atoms and a triple bond.
1,3-Propane sultone (C3H6O3S): A cyclic sulfone used as an electrolyte additive in batteries.
This compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields.
Propriétés
Numéro CAS |
1724-46-5 |
|---|---|
Formule moléculaire |
C3H5- |
Poids moléculaire |
41.073 |
Nom IUPAC |
prop-1-ene |
InChI |
InChI=1S/C3H5/c1-3-2/h1,3H,2H3/q-1 |
Clé InChI |
ZEJYUSNKPNYKPO-UHFFFAOYSA-N |
SMILES |
CC=[CH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



